molecular formula C12H14N2O B13531378 2-Amino-3-(quinolin-4-yl)propan-1-ol

2-Amino-3-(quinolin-4-yl)propan-1-ol

Cat. No.: B13531378
M. Wt: 202.25 g/mol
InChI Key: COTLBJPKUXXMKD-UHFFFAOYSA-N
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Description

2-Amino-3-(quinolin-4-yl)propan-1-ol is a chemical compound with the molecular formula C12H14N2O It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(quinolin-4-yl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of quinoline derivatives with appropriate amino alcohols under controlled conditions. For instance, the reaction of 4-chloroquinoline with 2-amino-1-propanol in the presence of a base such as potassium carbonate can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are often employed to achieve the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(quinolin-4-yl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives .

Scientific Research Applications

2-Amino-3-(quinolin-4-yl)propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-3-(quinolin-4-yl)propan-1-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-(quinolin-4-yl)propan-1-ol is unique due to its specific quinoline-based structure, which imparts distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

2-amino-3-quinolin-4-ylpropan-1-ol

InChI

InChI=1S/C12H14N2O/c13-10(8-15)7-9-5-6-14-12-4-2-1-3-11(9)12/h1-6,10,15H,7-8,13H2

InChI Key

COTLBJPKUXXMKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)CC(CO)N

Origin of Product

United States

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